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Abstract
GSK3179106 is a potent, selective, and orally administered small molecule inhibitor of the

rearranged during transfection (RET) receptor tyrosine kinase. Developed with a unique gut-

restricted profile, it is under investigation as a novel therapeutic for irritable bowel syndrome

(IBS). By targeting RET kinase in the enteric nervous system (ENS), GSK3179106 aims to

modulate neuronal signaling pathways implicated in visceral hypersensitivity, a key contributor

to abdominal pain in IBS. This technical guide provides a comprehensive overview of the

preclinical and clinical data available for GSK3179106, including its mechanism of action, in

vitro and in vivo pharmacology, and early-phase clinical findings. Detailed experimental

protocols and signaling pathway diagrams are presented to facilitate a deeper understanding of

this first-in-class clinical candidate.

Introduction
Irritable bowel syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic

abdominal pain, discomfort, and altered bowel habits, affecting a significant portion of the

global population.[1] The pathophysiology of IBS is complex and not fully understood, but

visceral hypersensitivity, an increased sensitivity to stimuli in the gut, is a major contributing

factor.[1] The enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal

tract, plays a crucial role in regulating gut function and sensation.[1]
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The rearranged during transfection (RET) receptor tyrosine kinase is a key signaling molecule

in the development and maintenance of the ENS.[1][2] Activation of RET by its co-receptors

and glial cell line-derived neurotrophic factor (GDNF) family ligands is essential for neuronal

survival, proliferation, and differentiation. Overactivity of the RET signaling pathway in the adult

gut is hypothesized to contribute to the neuronal plasticity and hyperinnervation associated with

visceral hypersensitivity in IBS.

GSK3179106 is a novel, potent, and selective RET kinase inhibitor designed to be gut-

restricted, minimizing systemic exposure and potential off-target effects. This targeted

approach offers a promising strategy for the treatment of IBS by specifically modulating the

underlying neuronal mechanisms of visceral pain within the gastrointestinal tract.

Mechanism of Action
GSK3179106 acts as a competitive inhibitor of the ATP-binding site of the RET kinase domain.

By blocking the phosphorylation and subsequent activation of RET, GSK3179106 effectively

downregulates the downstream signaling cascades that contribute to neuronal sensitization

and hyper-excitability in the gut.

RET Signaling Pathway in the Enteric Nervous System
The RET signaling pathway is initiated by the binding of a GDNF family ligand (GFL) to its

specific GDNF family receptor alpha (GFRα) co-receptor. This ligand-co-receptor complex then

recruits and activates the RET receptor tyrosine kinase, leading to autophosphorylation of

specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve

as docking sites for various adaptor proteins and enzymes, initiating multiple downstream

signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for

neuronal survival, growth, and plasticity.
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Caption: Simplified RET signaling pathway and the inhibitory action of GSK3179106.

Data Presentation
In Vitro Potency and Selectivity
GSK3179106 demonstrates potent inhibition of RET kinase in biochemical and cellular assays.

Target Assay Type Species IC50 (nM) Reference

RET Biochemical Human 0.3 - 0.4

RET Biochemical Rat 0.2

RET
Cellular (TT

cells)
Human 11 - 25.5

KDR (VEGFR2) Biochemical Human 20.8

GSK3179106 exhibits good kinase selectivity. In a panel of over 300 recombinant kinases, only

26 were inhibited at a concentration of 1 µM. Besides RET, chemoproteomics identified

Discoidin Domain Receptor 1 (DDR1) and 2 (DDR2) as potential targets with comparable

potency to RET.
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In Vivo Efficacy in Preclinical Models
The efficacy of GSK3179106 in reducing visceral hypersensitivity has been demonstrated in

various rat models of colonic hypersensitivity. Oral administration of GSK3179106 at 10 mg/kg

for 3.5 days (twice daily) significantly reduced the visceromotor response (VMR) to colorectal

distension (CRD).

Model
Inducing

Agent/Stress

Effect on

Visceromotor

Response (VMR)

Reference

Acute Colonic

Irritation
Acetic Acid Enema Significant reduction

Post-inflammatory TNBS-induced colitis Attenuated response

Adulthood Stress
Water Avoidance

Stress (WAS)
Attenuated response

Early Life Stress Maternal Separation Decreased response

Early Life Stress Limited Nesting Decreased response

Clinical Pharmacokinetics in Healthy Volunteers
First-in-human studies (NCT02727283 and NCT02798991) in healthy volunteers have

characterized the pharmacokinetic profile of GSK3179106.
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Dosing Regimen Key Findings Reference

Single Ascending Dose (10 mg

- 800 mg, fasted)

Low bioavailability, less than

dose-proportional exposure.

Single Dose with Food (100

mg)

Significant food effect

observed, increasing

exposure.

Repeat Dose (5 mg - 100 mg

QD; 100 mg & 200 mg BID,

with food)

Dose-dependent exposure up

to 100 mg, but not dose-

proportional. Accumulation

observed with both QD and

BID dosing. No significant

difference in exposure

between 100 mg and 200 mg

BID.

Note: Specific Cmax, Tmax, and AUC values from the clinical trials are not publicly available in

the search results.

Experimental Protocols
In Vitro Assays
A typical biochemical kinase assay for RET inhibition would involve the following steps:

Reagents: Recombinant human RET kinase, a suitable substrate (e.g., a synthetic peptide),

ATP, and assay buffer.

Procedure:

A solution of GSK3179106 at various concentrations is pre-incubated with the RET kinase

in the assay buffer.

The kinase reaction is initiated by the addition of the substrate and ATP.

The reaction is allowed to proceed for a defined period at a specific temperature (e.g.,

30°C).
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The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done using various methods, such as radioisotope incorporation (32P-ATP),

fluorescence-based detection (e.g., HTRF), or luminescence (e.g., Kinase-Glo®).

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

The anti-proliferative effect of GSK3179106 on the RET-dependent TT human medullary

thyroid carcinoma cell line can be assessed using an MTT assay.

Cell Culture: TT cells are cultured in appropriate media and conditions.

Procedure:

Cells are seeded in 96-well plates and allowed to adhere.

The cells are then treated with various concentrations of GSK3179106 or vehicle control.

After a specified incubation period (e.g., 8 days for TT cells), a solution of MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

The formazan crystals are solubilized with a detergent solution.

The absorbance of the solubilized formazan is measured using a microplate reader at a

wavelength of approximately 570 nm.

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values

are calculated.

In Vivo Models
This model is used to assess visceral pain by measuring the visceromotor response (VMR) to

colorectal distension (CRD).

Animals: Male Sprague-Dawley rats are typically used.

Procedure:
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A mild colonic irritation is induced by a single intracolonic administration of a low

concentration of acetic acid.

After a recovery period, a balloon catheter is inserted into the colon.

The balloon is distended to various pressures (e.g., 20, 40, 60 mmHg) in a graded

manner.

The VMR, which manifests as abdominal muscle contractions, is visually counted or

measured via electromyography (EMG) of the abdominal muscles.

GSK3179106 or vehicle is administered orally prior to the CRD procedure.

A reduction in the number of abdominal contractions at each distension pressure indicates

an analgesic effect.
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Caption: Workflow for the acetic acid-induced colonic hypersensitivity model.

Conclusion
GSK3179106 is a promising, first-in-class, gut-restricted RET kinase inhibitor with a well-

defined mechanism of action and a compelling preclinical data package supporting its

development for the treatment of IBS. Its potent and selective inhibition of RET kinase, coupled
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with its efficacy in multiple rodent models of visceral hypersensitivity, highlights its potential to

address the unmet need for effective and safe treatments for chronic abdominal pain in IBS.

Early clinical data in healthy volunteers have demonstrated that GSK3179106 is well-tolerated.

Further clinical investigation is warranted to establish the efficacy and safety of GSK3179106 in

patients with IBS. This technical guide provides a solid foundation for researchers and

clinicians interested in the ongoing development of this novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8067863?utm_src=pdf-body
https://www.benchchem.com/product/b8067863?utm_src=pdf-body
https://www.benchchem.com/product/b8067863?utm_src=pdf-custom-synthesis
https://scispace.com/pdf/the-effect-of-serine-protease-inhibitors-on-visceral-pain-in-3j089pwq.pdf
https://bpsbioscience.com/media/wysiwyg/Kinases/79700__1.pdf
https://www.benchchem.com/product/b8067863#gsk3179106-gut-restricted-kinase-inhibitor
https://www.benchchem.com/product/b8067863#gsk3179106-gut-restricted-kinase-inhibitor
https://www.benchchem.com/product/b8067863#gsk3179106-gut-restricted-kinase-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8067863?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8067863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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